molecular formula C59H110N2O27S2 B1393704 SPDP-PEG24-acid CAS No. 1334177-97-7

SPDP-PEG24-acid

Cat. No. B1393704
CAS RN: 1334177-97-7
M. Wt: 1343.6 g/mol
InChI Key: PUIVUQZDUBNJOE-UHFFFAOYSA-N
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Description

SPDP-PEG24-acid is a PEG linker containing SPDP crosslinker and carboxylic acid moieties . SPDP is reactive toward thiol groups and contains a cleavable disulfide bond . Its membrane permeability allows for intracellular crosslinking reactions .


Synthesis Analysis

SPDP-PEG24-acid can be used in the synthesis of a series of PROTACs . The terminal carboxylic acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds .


Molecular Structure Analysis

The molecular formula of SPDP-PEG24-acid is C59H110N2O27S2 . It has a molecular weight of 1343.7 g/mol .


Chemical Reactions Analysis

SPDP-PEG24-acid is reactive toward thiol groups and contains a cleavable disulfide bond . The reaction results in displacement of a pyridine-2-thione group .


Physical And Chemical Properties Analysis

SPDP-PEG24-acid has a molecular weight of 1343.7 g/mol . It is stored at -20°C . The IUPAC name of SPDP-PEG24-acid is 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid .

Scientific Research Applications

PROTAC Linker

SPDP-PEG24-acid is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The SPDP-PEG24-acid linker is used to connect the E3 ligase ligand and the protein-targeting molecule in the PROTAC .

Protein Pegylation

Polyethylene glycol (PEG) is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins . SPDP-PEG24-acid, being a PEG-based compound, can be used for the pegylation of proteins. This process can decrease protein aggregation and increase solubility .

Drug Delivery

The PEGylation process, which involves the attachment of PEG chains to molecules, can improve the pharmacokinetics of drugs. By attaching PEG chains, drugs can have a longer circulation time in the body, reduced immunogenicity, and improved solubility .

Bioconjugation

SPDP-PEG24-acid can be used for bioconjugation, a process that involves the attachment of various biochemicals to other substances. The PEG part of the compound provides water solubility, biocompatibility, and flexibility, making it useful for bioconjugation .

Surface Modification

SPDP-PEG24-acid can be used for surface modification. The PEG part of the compound can create a hydrophilic surface that can prevent protein adsorption and cell adhesion .

Synthesis of Diverse Molecules

SPDP-PEG24-acid can be used in the synthesis of a series of PROTACs . This means it can be used to create a variety of molecules for different purposes, expanding its applications in scientific research .

Safety And Hazards

SPDP-PEG24-acid is not classified as a hazard . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn .

Future Directions

SPDP-PEG24-acid is a promising compound in the field of drug delivery . It can be used in the synthesis of a series of PROTACs , which are an emerging and promising approach for the development of targeted therapy drugs .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H110N2O27S2/c62-57(5-56-89-90-58-3-1-2-6-61-58)60-7-9-66-11-13-68-15-17-70-19-21-72-23-25-74-27-29-76-31-33-78-35-37-80-39-41-82-43-45-84-47-49-86-51-53-88-55-54-87-52-50-85-48-46-83-44-42-81-40-38-79-36-34-77-32-30-75-28-26-73-24-22-71-20-18-69-16-14-67-12-10-65-8-4-59(63)64/h1-3,6H,4-5,7-56H2,(H,60,62)(H,63,64)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIVUQZDUBNJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H110N2O27S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1343.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SPDP-PEG24-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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